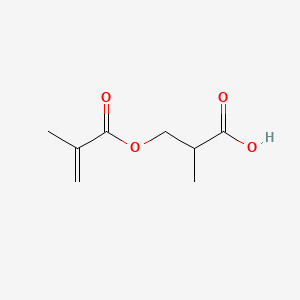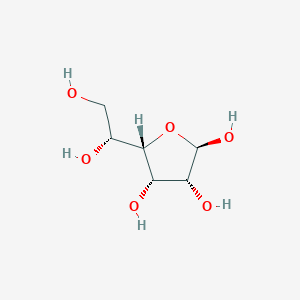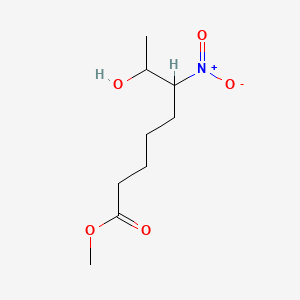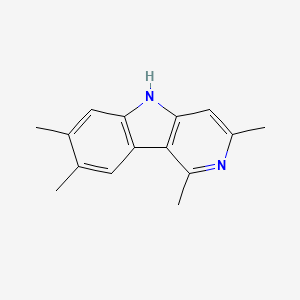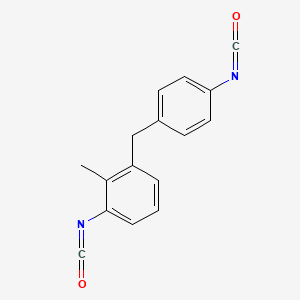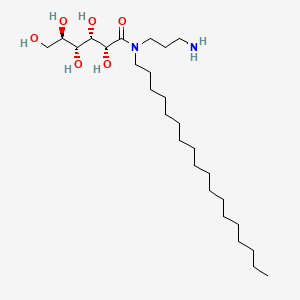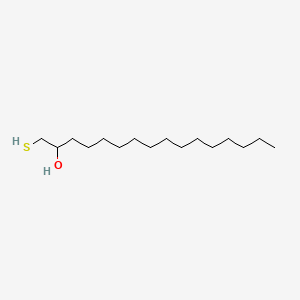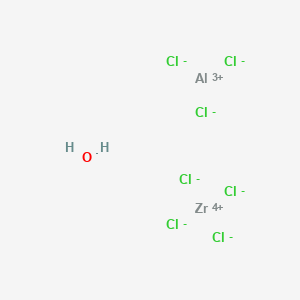
Ethyl (Z)4-methyl-oct-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (Z)4-methyl-oct-3-enoate is an organic compound with the molecular formula C11H20O2. It is an ester derived from 4-methyl-oct-3-enoic acid and ethanol. This compound is known for its presence in various natural sources and its applications in different fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (Z)4-methyl-oct-3-enoate can be synthesized through the esterification of 4-methyl-oct-3-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity, often employing azeotropic distillation to remove water and drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)4-methyl-oct-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.
Major Products Formed
Oxidation: 4-methyl-oct-3-enoic acid.
Reduction: 4-methyl-oct-3-en-1-ol.
Substitution: Various substituted esters or alcohols depending on the nucleophile used.
Scientific Research Applications
Ethyl (Z)4-methyl-oct-3-enoate has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl (Z)4-methyl-oct-3-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in ester hydrolysis, leading to the formation of its corresponding acid and alcohol. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl (Z)4-methyl-oct-3-enoate can be compared with other similar compounds such as:
Ethyl (Z)-oct-4-enoate: Similar structure but lacks the methyl group at the 4-position.
Methyl (Z)-oct-4-enoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl (E)-4-methyl-oct-3-enoate: Geometric isomer with different spatial arrangement around the double bond.
These comparisons highlight the unique structural features and potential differences in reactivity and applications of this compound.
Properties
CAS No. |
42933-14-2 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
ethyl (Z)-4-methyloct-3-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-10(3)8-9-11(12)13-5-2/h8H,4-7,9H2,1-3H3/b10-8- |
InChI Key |
XHNOQRNNBVTOCM-NTMALXAHSA-N |
Isomeric SMILES |
CCCC/C(=C\CC(=O)OCC)/C |
Canonical SMILES |
CCCCC(=CCC(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



